2-Azido-1-phenoxyanthracene-9,10-dione
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Overview
Description
2-Azido-1-phenoxyanthracene-9,10-dione is a chemical compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Azido-1-phenoxyanthracene-9,10-dione typically involves the introduction of an azido group to the anthracene core. One common method involves the reaction of 1-phenoxyanthracene-9,10-dione with sodium azide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Azido-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Azido-1-phenoxyanthracene-9,10-dione involves its ability to undergo photophysical changes upon exposure to light. These changes can be harnessed in various applications, such as fluorescence imaging and photodynamic therapy. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2-Azido-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet–triplet annihilation upconversion systems.
2,6-Dibromo-9,10-dicyanoanthracene: Employed in organic semiconductor devices.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and photophysical properties compared to other anthracene derivatives.
Properties
CAS No. |
582298-58-6 |
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Molecular Formula |
C20H11N3O3 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-azido-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H11N3O3/c21-23-22-16-11-10-15-17(20(16)26-12-6-2-1-3-7-12)19(25)14-9-5-4-8-13(14)18(15)24/h1-11H |
InChI Key |
MMXSMRNXARDQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
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